

6''-O-Acetylglycitin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6''-O-Acetylglycitin

Cat. No.: B1664692

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Abstract

6''-O-Acetylglycitin is a naturally occurring isoflavone found in soybeans and soy-based products. As a glycoside derivative of glycitein, it belongs to the flavonoid class of secondary metabolites.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **6''-O-Acetylglycitin**. The content is intended for researchers, scientists, and professionals in the fields of drug development, natural product chemistry, and molecular biology. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biochemical pathways and workflows.

Chemical Structure and Properties

6''-O-Acetylglycitin is characterized by a glycitin core with an acetyl group attached at the 6'' position of the glucose moiety.[1][2] This acetylation can influence its solubility and biological activity.[1] The compound typically appears as a white to off-white solid.[1][3]

Table 1: Chemical and Physical Properties of 6''-O-Acetylglycitin

Property	Value	Source(s)
CAS Number	134859-96-4	[2][3][4]
Molecular Formula	C ₂₄ H ₂₄ O ₁₁	[2][3][4]
Molecular Weight	488.44 g/mol	[3][4]
IUPAC Name	[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate	[2]
Appearance	White to off-white solid	[3]
Melting Point	155 - 157 °C	[2][5]
Solubility	Soluble in DMSO and Methanol.[6] Estimated water solubility: 558.1 mg/L @ 25 °C.	[6][7]
SMILES	CC(=O)OC[C@@H]1-- INVALID-LINK-- OC2=C(C=C3C(=C2)OC=C(C 3=O)C4=CC=C(C=C4)O)OC)O)O">C@HO	[4]
InChI Key	DUBPGEJGGVZKDD- PFKOEMK TSA-N	[1][5]

Biological Activities and Potential Therapeutic Applications

6"-O-Acetylglycitin has been identified as a bioactive compound with several potential therapeutic applications. It is considered a potential nutraceutical and is known to be a potent inhibitor of lactate dehydrogenase (LDH).[8][9]

Table 2: Reported Biological Activities of 6''-O-Acetylglycitin

Activity	Description	Source(s)
LDH Inhibition	Acts as a potent inhibitor of the lactate dehydrogenase enzyme.	[8] [9]
Anti-cancer	Exhibits anti-cancer effects by inhibiting poly(ADP-ribose) polymerase (PARP). It has also been shown to inhibit the growth of cancer cells in vitro.	[4] [10]
Hepatic Steatosis Repair	Promotes the repair mechanism of hepatic steatosis.	[4] [10]
Antioxidant	Possesses potential antioxidant properties.	[1]
Estrogenic Effects	May have estrogenic effects, which could have implications for health and disease prevention.	[1]

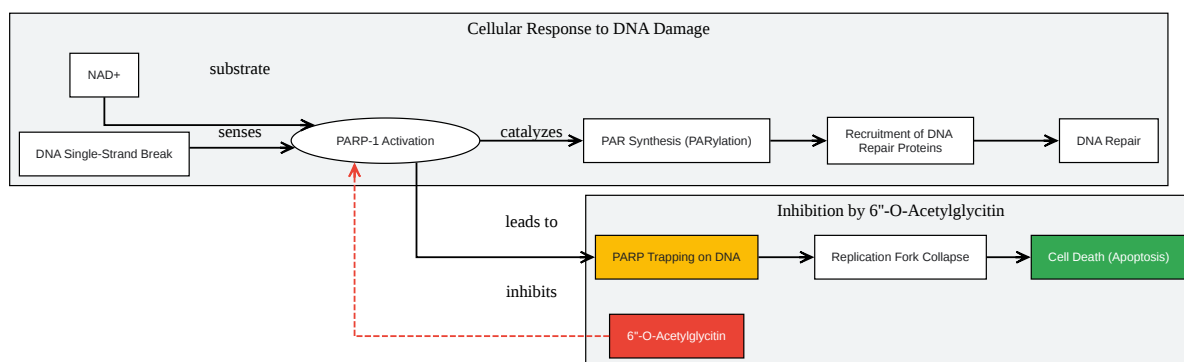
Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by **6''-O-Acetylglycitin** are not yet fully elucidated, its known inhibitory actions on PARP and LDH provide insight into its mechanisms of action. Recent studies suggest that **6''-O-Acetylglycitin** may have the capability to modulate cellular signaling pathways that have not been previously characterized.[\[3\]](#)

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in cellular processes such as DNA repair and programmed cell death. PARP inhibitors act as competitive inhibitors by binding to the NAD⁺ binding site of the PARP enzyme. This "traps" the PARP protein on the

DNA, leading to an accumulation of DNA damage and ultimately, cell death.[11][12] This mechanism is particularly effective in cancers with existing DNA repair defects, such as those with BRCA mutations.[13]



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Caption: Mechanism of PARP Inhibition by **6''-O-Acetylglycitin**.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of **6''-O-Acetylglycitin**.

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol is adapted from methodologies used to assess the antioxidant capacity of soybean extracts containing isoflavones.

Objective: To determine the free radical scavenging activity of **6"-O-Acetylglycitin**.

Materials:

- **6"-O-Acetylglycitin**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol (HPLC grade)
- Ethanol
- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare a stock solution of **6"-O-Acetylglycitin** in methanol.
- Prepare a 400 µM solution of DPPH in ethanol.
- In a 96-well plate, add varying concentrations of the **6"-O-Acetylglycitin** solution.
- Add the DPPH solution to each well.
- Incubate the plate in the dark at 37°C for 30 minutes.
- Measure the absorbance at 523 nm using a spectrophotometer.
- The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: $\text{Scavenging Activity (\%)} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the sample with the DPPH solution.

In Vitro Hepatic Steatosis Model

This protocol describes the induction of steatosis in HepG2 cells, which can be used to evaluate the therapeutic effects of **6"-O-Acetylglycitin**.

Objective: To induce and quantify lipid accumulation in HepG2 cells as a model for hepatic steatosis.

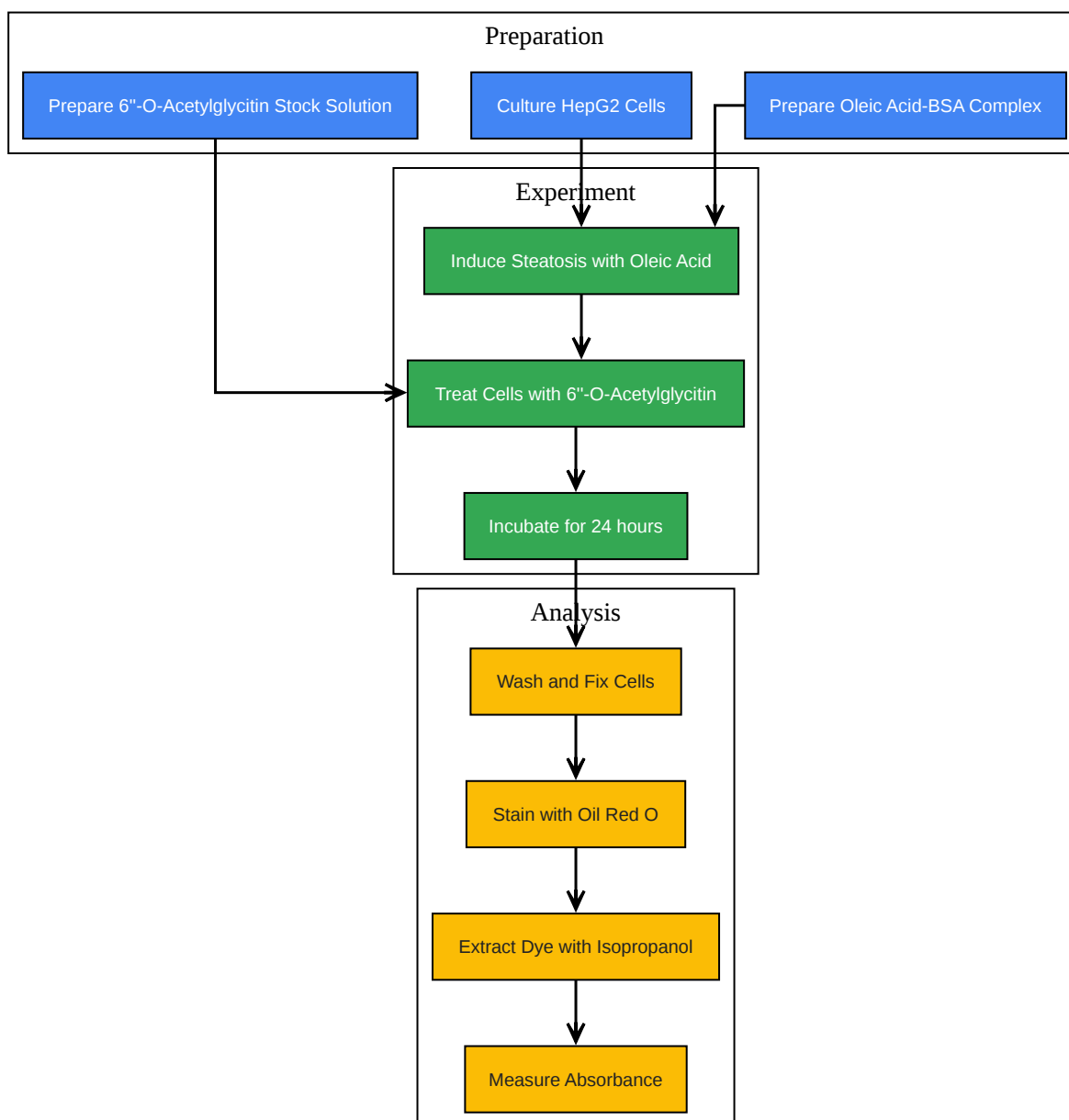
Materials:

- HepG2 cells
- Oleic acid
- Bovine serum albumin (BSA)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal bovine serum (FBS)
- Oil Red O (ORO) stain
- Isopropanol
- Phosphate-buffered saline (PBS)

Procedure:

- Culture HepG2 cells in DMEM supplemented with 10% FBS.
- Prepare an oleic acid-BSA complex by dissolving oleic acid in a solution of fatty acid-free BSA.
- Treat the HepG2 cells with the oleic acid-BSA complex for 24 hours to induce lipid accumulation.
- After treatment, wash the cells with PBS and fix with 10% formalin.
- Stain the cells with Oil Red O solution to visualize the lipid droplets.
- For quantification, extract the ORO stain from the cells using isopropanol.
- Measure the absorbance of the extracted dye at a specific wavelength (typically around 500 nm) using a spectrophotometer. The absorbance is directly proportional to the amount of

intracellular lipid.



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Caption: Workflow for Evaluating **6''-O-Acetylglycitin** in a Hepatic Steatosis Model.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This is a general protocol to measure cell death via LDH release. To test for direct LDH inhibition, a cell-free enzymatic assay would be required.

Objective: To assess the cytotoxicity of a compound by measuring LDH release from damaged cells.

Materials:

- Target cells (e.g., cancer cell line)
- Culture medium
- Test compound (e.g., **6''-O-Acetylglycitin**)
- LDH assay kit (containing substrate, cofactor, and dye)
- Lysis buffer (positive control)
- 96-well plate
- Spectrophotometer

Procedure:

- Seed cells in a 96-well plate and incubate overnight.
- Treat the cells with various concentrations of the test compound. Include untreated cells as a negative control and cells treated with lysis buffer as a positive control for maximum LDH release.
- Incubate for the desired period (e.g., 24, 48, or 72 hours).
- After incubation, carefully collect the cell culture supernatant.
- Add the LDH assay reaction mixture to the supernatant in a new 96-well plate.

- Incubate at room temperature, protected from light, for the time specified in the kit instructions (typically up to 30 minutes).
- Stop the reaction using the stop solution provided in the kit.
- Measure the absorbance at the recommended wavelength (e.g., 490 nm).
- Calculate the percentage of cytotoxicity using the formula: $\text{Cytotoxicity (\%)} = \frac{(\text{Sample Abs} - \text{Negative Control Abs})}{(\text{Positive Control Abs} - \text{Negative Control Abs})} \times 100$

Conclusion

6''-O-Acetylglycitin is a promising bioactive isoflavone with a range of potential therapeutic applications, including anti-cancer and hepatoprotective effects. Its mechanisms of action, particularly through the inhibition of LDH and PARP, warrant further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the biological activities of this compound. Future studies should focus on elucidating the specific signaling pathways modulated by **6''-O-Acetylglycitin** to fully understand its therapeutic potential.

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